![molecular formula C16H24N2O3S B5204041 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide often involves coupling reactions between sulfonyl chlorides and piperidine under controlled conditions, followed by substitutions at specific sites on the molecule. For example, a series of O-substituted derivatives of a related sulfonamide compound was synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been characterized using spectroscopic techniques. For instance, the molecular and crystal structure of a related compound was confirmed through X-ray diffraction studies, revealing details such as the conformation of the piperidine ring and the geometry around the sulfonyl group (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including conjugate additions and intramolecular acylations, leading to a wide range of derivatives with diverse biological activities. For example, reactions involving acetylenic sulfones and chloroamines have been used to synthesize piperidine derivatives under mild conditions (Back & Nakajima, 2000).
properties
IUPAC Name |
1-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)14-5-4-12(3)15(10-14)22(20,21)18-8-6-13(7-9-18)16(17)19/h4-5,10-11,13H,6-9H2,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOWYXIILGUBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
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